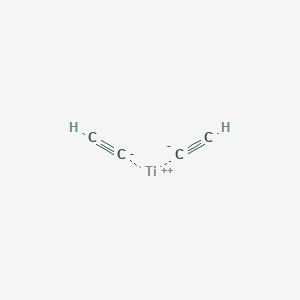
1,1,2-Trichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloroethanol is an organic compound with the chemical formula C2H3Cl3O. It is a clear, flammable liquid at room temperature, colorless when pure but often with a light yellow color. The molecule can be described as ethanol with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms . Historically, it has been used as a sedative hypnotic and is known for its pharmacological effects similar to those of its prodrug chloral hydrate .
Métodos De Preparación
1,1,2-Trichloroethanol can be synthesized through various methods. One common synthetic route involves the reduction of chloral hydrate. Industrial production methods often involve the reaction of trichloroacetaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
1,1,2-Trichloroethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethane.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2-Trichloroethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with various molecular targets. It is known to modulate tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability of these neurons . This modulation includes inducing a hyperpolarizing shift on the steady-state fast inactivation relationship, increasing use-dependent inhibition, accelerating the onset of inactivation, and retarding the recovery of inactivated channels .
Comparación Con Compuestos Similares
1,1,2-Trichloroethanol is similar to other compounds such as:
Chloral Hydrate: Its prodrug, which is metabolized in vivo to this compound.
Chlorobutanol: Another compound with similar pharmacological effects.
Triclofos: A hypnotic drug that is metabolized to this compound.
What sets this compound apart is its specific use in fluorescent visualization of proteins and its role as a protecting group in organic synthesis, which highlights its versatility and unique applications in various fields .
Propiedades
Número CAS |
13287-89-3 |
|---|---|
Fórmula molecular |
C2H3Cl3O |
Peso molecular |
149.4 g/mol |
Nombre IUPAC |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
Clave InChI |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
SMILES canónico |
C(C(Cl)Cl)(O)Cl |
Sinónimos |
1,1,2-trichloroethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)




![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)


